Wnt/β-Catenin Reporter Assay Potency: YW1124 vs. IWR-1 vs. XAV939 vs. LGK974
YW1128 demonstrates an IC50 of 4.1 nM in a Wnt/β-catenin reporter assay . For context, IWR-1-endo (tankyrase inhibitor) exhibits an IC50 of 180 nM in a comparable Wnt reporter assay, representing a ~44-fold lower potency than YW1128 in this specific assay system . XAV939 inhibits TNKS1 and TNKS2 with IC50 values of 11 nM and 4 nM, respectively, though this represents direct tankyrase inhibition rather than pathway output reporter activity . LGK974 (PORCN inhibitor) shows an IC50 of 0.3–0.4 nM in Wnt signaling reporter assays, which is ~10-fold more potent than YW1128 by this metric .
| Evidence Dimension | Wnt/β-catenin signaling inhibition potency (reporter assay) |
|---|---|
| Target Compound Data | IC50 = 4.1 nM |
| Comparator Or Baseline | IWR-1: IC50 = 180 nM; XAV939: TNKS1 IC50 = 11 nM, TNKS2 IC50 = 4 nM (direct target assay); LGK974: IC50 = 0.3–0.4 nM |
| Quantified Difference | YW1128 is 44× more potent than IWR-1 in comparable reporter assays; YW1128 is ~10× less potent than LGK974 |
| Conditions | Wnt-responsive luciferase reporter assay in mammalian cells (HEK293 background) |
Why This Matters
IC50 potency in the low nanomolar range indicates that YW1128 requires minimal compound mass to achieve target engagement, potentially reducing off-target effects in vitro compared to higher-IC50 alternatives such as IWR-1.
